molecular formula C22H17BrN4O2 B6563516 4-bromo-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide CAS No. 921817-59-6

4-bromo-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

Cat. No.: B6563516
CAS No.: 921817-59-6
M. Wt: 449.3 g/mol
InChI Key: MMSYPLGPZAAARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[2,3-d]pyrimidin-4-one core fused with a substituted benzamide moiety. Key structural attributes include:

  • Substituent arrangement: A 2-methyl group on both the pyrido-pyrimidinone and the phenyl ring may optimize steric and electronic interactions with biological targets .

The compound’s molecular weight is 398.46 g/mol (calculated), with a logP of 3.804, suggesting moderate lipophilicity suitable for membrane permeability .

Properties

IUPAC Name

4-bromo-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O2/c1-13-12-17(27-14(2)25-20-18(22(27)29)4-3-11-24-20)9-10-19(13)26-21(28)15-5-7-16(23)8-6-15/h3-12H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSYPLGPZAAARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

3-chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
  • Key differences :
    • Chloro and fluoro substituents replace bromo and methyl groups.
    • Molecular weight: 408.81 g/mol .
  • Impact :
    • Increased polarity (due to fluorine) may reduce logP compared to the brominated analogue.
    • Chlorine’s larger atomic radius could alter binding pocket interactions .
3,5-dimethyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide (F306-0107)
  • Key differences :
    • 3,5-dimethylbenzamide replaces 4-bromobenzamide.
    • Molecular weight: 398.46 g/mol (identical to the target compound) .
  • Impact :
    • Methyl groups increase lipophilicity (logP = 3.804 ) but reduce steric bulk compared to bromine.
    • Enhanced metabolic stability due to reduced halogen-mediated oxidative degradation .
N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-iodobenzamide (BA93282)
  • Key differences :
    • Iodo substituent replaces bromine.
    • Molecular weight: 500.26 g/mol .
  • Impact: Higher molecular weight and logP due to iodine’s larger size and hydrophobicity. Potential for stronger halogen bonding but reduced solubility .

Functional Group Variations

4-Chloro-N-(2-propyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3-yl)benzamide (11a)
  • Key differences: Benzothieno-pyrimidinone core replaces pyrido-pyrimidinone. Propyl group introduces flexibility .
  • Impact: Altered ring geometry may affect target selectivity (e.g., kinase isoforms).
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
  • Key differences: Thieno-pyrazol core replaces pyrido-pyrimidinone. Additional sulfhydryl group in the scaffold .
  • Impact: Sulfur atoms may influence redox properties and metal coordination. Reduced aromaticity compared to pyrido-pyrimidinone derivatives .

Research Findings and Trends

  • Substituent Effects :
    • Halogens (Br, Cl, I) improve target affinity but may compromise solubility. Methyl groups balance lipophilicity and metabolic stability .
    • Fluorine’s electronegativity enhances binding to polar residues in enzymatic pockets .
  • Core Modifications: Pyrido-pyrimidinone derivatives show higher kinase selectivity compared to thieno-pyrazol analogues due to rigid aromatic cores . Benzothieno-pyrimidinones exhibit broader bioactivity, possibly due to sulfur’s role in redox pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.